1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol

説明

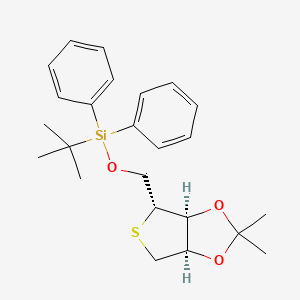

The compound [(3aS,4R,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methoxy-tert-butyl-diphenylsilane is a silyl-protected intermediate characterized by a fused thieno[3,4-d][1,3]dioxolane ring system and a tert-butyl-diphenylsilyl (TBDPS) ether group. Its stereochemistry ((3aS,4R,6aR)) is critical for its reactivity and application in multi-step organic syntheses, particularly in carbohydrate and nucleoside chemistry. The TBDPS group enhances stability under basic and nucleophilic conditions, making it a robust protecting group for alcohols .

Synthesis typically involves TBDPS protection of a hydroxyl-containing precursor under mild conditions (room temperature, 2 hours) using reagents like 2,2-dimethoxypropane and catalytic acid (e.g., pyridinium p-toluenesulfonate), followed by purification via silica gel chromatography (e.g., 3% ethyl acetate/hexane) .

特性

分子式 |

C24H32O3SSi |

|---|---|

分子量 |

428.7 g/mol |

IUPAC名 |

[(3aS,4R,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methoxy-tert-butyl-diphenylsilane |

InChI |

InChI=1S/C24H32O3SSi/c1-23(2,3)29(18-12-8-6-9-13-18,19-14-10-7-11-15-19)25-16-21-22-20(17-28-21)26-24(4,5)27-22/h6-15,20-22H,16-17H2,1-5H3/t20-,21+,22-/m0/s1 |

InChIキー |

DEDVEPGBFIVGBZ-BDTNDASRSA-N |

異性体SMILES |

CC1(O[C@H]2CS[C@@H]([C@H]2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |

正規SMILES |

CC1(OC2CSC(C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |

製品の起源 |

United States |

類似化合物との比較

Structural Features

Key Observations :

- The thieno-dioxolane ring in the target compound introduces sulfur, enhancing electronic delocalization compared to oxygen-only analogs (e.g., 1,3-dioxane in ).

- Triflate-containing analogs (e.g., ) exhibit higher reactivity in substitution reactions due to the superior leaving-group ability of OTf.

- Bulkier TBDPS groups (target compound) offer superior steric protection compared to TBS ().

Key Observations :

- The target compound’s synthesis is efficient (89% yield) under mild conditions, favoring scalability.

- Low-temperature reactions (e.g., ) are required for unstable intermediates like triflates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。